molecular formula C17H20BrN5O3S B2623370 N-(4-amino-2-((2-(diethylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-bromobenzamide CAS No. 888435-58-3

N-(4-amino-2-((2-(diethylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-bromobenzamide

Cat. No.: B2623370
CAS No.: 888435-58-3
M. Wt: 454.34
InChI Key: QOEDBKWRNVNGIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions . For instance, the synthesis of 4-Amino-N-[2(diethylamino)Ethyl]Benzamide involved reacting sodium tetraphenyl borate with 4-amino-N-[2(diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature . The reaction yielded the desired compound in 85% yield .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry . These techniques provide detailed information about the molecular structure and the nature of the chemical bonds within the molecule .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and can involve multiple steps . The reactivity of these compounds can be influenced by various factors, including the presence of functional groups, the electronic structure of the molecule, and the reaction conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various techniques . These studies provide information about properties such as solubility, melting point, and molecular weight .

Mechanism of Action

The mechanism of action of similar compounds can involve interactions with biological receptors . The formation of ion-associate complexes between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions .

Safety and Hazards

The safety and hazards associated with similar compounds depend on various factors, including the specific chemical structure of the compound, its physical and chemical properties, and how it is handled and used . It’s important to refer to the relevant safety data sheets for detailed information.

Future Directions

The future directions for research on similar compounds could involve further exploration of their synthesis, characterization, and potential applications . This could include investigating their potential use in pharmaceuticals, materials science, and other areas .

Properties

IUPAC Name

N-[4-amino-2-[2-(diethylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN5O3S/c1-3-23(4-2)12(24)9-27-17-21-14(19)13(16(26)22-17)20-15(25)10-5-7-11(18)8-6-10/h5-8H,3-4,9H2,1-2H3,(H,20,25)(H3,19,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEDBKWRNVNGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC(=C(C(=O)N1)NC(=O)C2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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